
N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, commonly known as CTU, is a chemical compound that has gained significant attention in the scientific community. CTU is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders.
Wirkmechanismus
The mechanism of action of CTU involves the inhibition of protein kinase CK2, which is a key regulator of cell growth and proliferation. CK2 has been shown to be overexpressed in many types of cancer and is involved in the development and progression of cancer. By inhibiting CK2, CTU can block the growth and proliferation of cancer cells and induce apoptosis, or programmed cell death. CTU has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus by targeting viral proteins.
Biochemical and Physiological Effects
CTU has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, CTU can inhibit cell growth and induce apoptosis, leading to the death of cancer cells. CTU has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CTU has been shown to have antiviral activity by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
CTU has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. CTU has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, CTU has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
For the development of CTU include optimizing its synthesis, investigating its efficacy in preclinical and clinical studies, and identifying potential targets for drug development.
Synthesemethoden
CTU is synthesized using a multi-step process that involves the reaction of 2-chloro-5-methylphenyl isocyanate with 2-aminothiazole, followed by the reaction of the resulting intermediate with m-tolylurea. The final product, CTU, is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of CTU has been optimized to improve yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
CTU has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CTU has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. CTU has also been shown to have antiviral activity against the hepatitis C virus and the Zika virus. In addition, CTU has been investigated for its anti-inflammatory properties, which may have applications in treating inflammatory disorders such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-15(8-12)22-19(27)25-20-23-16(11-28-20)10-18(26)24-17-9-14(21)7-6-13(17)2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLHWWSHLSWFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

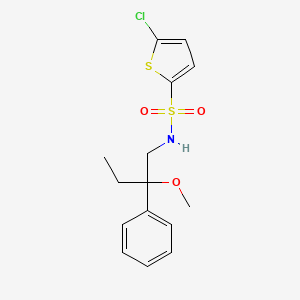
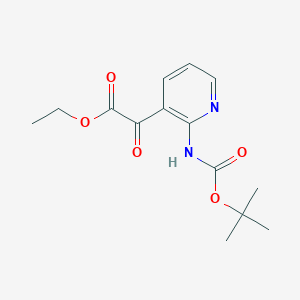
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2788686.png)
![({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2788688.png)
![Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate](/img/structure/B2788689.png)

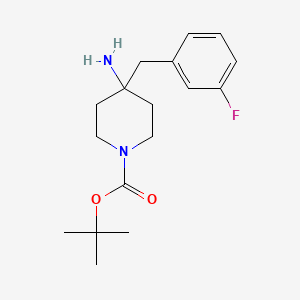


![2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2788699.png)
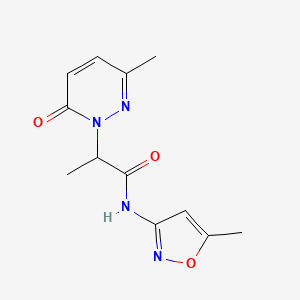
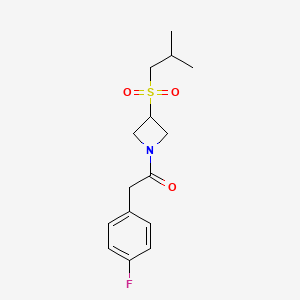

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2788704.png)